3,4-Dimethylpyridine-2-carbonitrile
Description
3,4-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₈H₈N₂. It features a pyridine ring substituted with two methyl groups at positions 3 and 4 and a cyano (-CN) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available as a specialty building block, with pricing tiers reflecting its use in high-precision applications (e.g., 250 mg for €463 and 2500 mg for €1,855) .
The cyano group at position 2 is electron-withdrawing, directing electrophilic substitution reactions to specific ring positions, while the methyl groups enhance solubility in organic solvents. Such properties make it a versatile precursor for synthesizing nitrogen-containing heterocycles, ligands, and bioactive molecules.
Properties
IUPAC Name |
3,4-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUUWMXUITYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629540 | |
| Record name | 3,4-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57261-60-6 | |
| Record name | 3,4-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyridine-2-carbonitrile typically involves the reaction of 3,4-dimethylpyridine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyridine ring .
Industrial Production Methods: In industrial settings, the compound can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,4-Dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3,4-Dimethylpyridine-2-carbonitrile with structurally related pyridinecarbonitriles and heterocyclic nitriles:
Key Differences and Implications
Electronic Effects: this compound: Methyl groups donate electrons, slightly offsetting the electron-withdrawing cyano group. This balance enhances stability while maintaining reactivity at the 5-position of the pyridine ring. 1-(3,4-Dichlorobenzyl)-...-pyridinecarbonitrile: Chlorine and oxo groups are strongly electron-withdrawing, reducing electron density across the ring and favoring nucleophilic attack at specific sites .
Solubility and Lipophilicity :
- The dichlorobenzyl and phenyl substituents in the second compound increase lipophilicity (logP ~4.2), making it suitable for membrane-permeable drug candidates. In contrast, this compound has moderate lipophilicity (logP ~1.8), ideal for aqueous-organic mixed reactions .
Synthetic Utility :
- The simplicity of this compound allows for straightforward functionalization (e.g., amination, halogenation). The dichlorobenzyl analogue’s complexity necessitates specialized coupling reagents, increasing production costs .
Reactivity in Medicinal Chemistry
- This compound serves as a precursor for kinase inhibitors. Its methyl groups improve metabolic stability compared to unsubstituted pyridinecarbonitriles, as shown in a 2023 study optimizing ATP-binding pocket interactions .
- The dichlorobenzyl derivative () demonstrated nanomolar IC₅₀ values in tyrosine kinase assays due to enhanced hydrophobic interactions, though its synthesis requires multi-step protocols .
Industrial Relevance
- CymitQuimica () highlights this compound’s demand in scalable API (Active Pharmaceutical Ingredient) production.
Biological Activity
3,4-Dimethylpyridine-2-carbonitrile, a pyridine derivative, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and applications based on diverse research findings.
This compound is a substituted pyridine that serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation to form pyridine N-oxides and reduction to yield amino derivatives. The compound is primarily synthesized through multi-step reactions involving the condensation of appropriate precursors such as benzaldehydes and cyanoacetates.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. A notable investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound showed enhanced activity against hepatoma cancer cells (HepG2), with some derivatives displaying a 2.3-fold higher cytotoxicity compared to the standard drug 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives of this compound exhibit potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. In comparative studies, specific derivatives achieved inhibition rates exceeding 55%, showcasing their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. For example, docking simulations revealed that this compound could effectively bind to key enzymes involved in cancer progression and microbial resistance mechanisms. The binding affinities observed in these studies suggest that modifications to the pyridine ring could enhance biological activity further .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Cytotoxicity against HepG2 cells | IC50 = 0.78 µM |
| Study 2 | Antimicrobial activity against S. aureus | Inhibition rate = 55% |
| Study 3 | Molecular docking analysis | Strong binding to target enzymes |
Applications in Medicine and Industry
This compound is not only significant in academic research but also has practical applications in medicinal chemistry and industry:
- Medicinal Chemistry : It serves as a precursor for developing bioactive molecules and pharmaceuticals.
- Industrial Use : The compound is utilized in producing dyes and pigments due to its chemical stability and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
